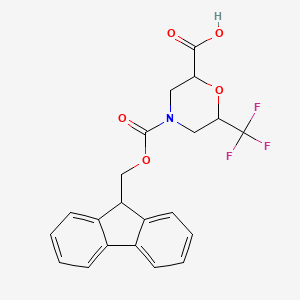

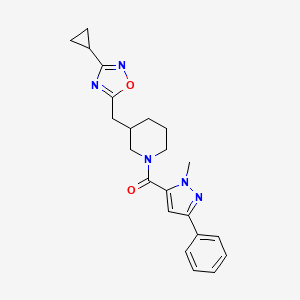

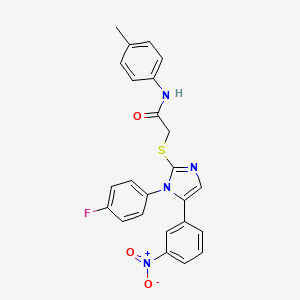

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid” is available from AK Scientific, in San Francisco, California . Another similar compound is “(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid” which has several synonyms .

Molecular Structure Analysis

The molecular structure of these compounds wasn’t explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

One of the sources mentions that the compound “4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid” has a molecular formula of C20H19NO5 .Scientific Research Applications

Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups during peptide synthesis. This utility is due to its ability to be removed under mild conditions without affecting other sensitive functional groups. For example, Gioeli and Chattopadhyaya (1982) demonstrated the effectiveness of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with a variety of acid- and base-labile protecting groups and its straightforward removal with triethylamine in dry pyridine solution (C. Gioeli & J. Chattopadhyaya, 1982). Additionally, Akaji et al. (1990) found tetrafluoroboric acid in trifluoroacetic acid to be an effective deprotecting agent for various groups employed in Fmoc-based solid-phase peptide synthesis, successfully applying this methodology to the synthesis of complex peptides without significant side reactions (K. Akaji et al., 1990).

Organic Synthesis Methodologies

In the realm of organic synthesis, the Fmoc group's versatility extends beyond peptide synthesis. For instance, Mellor and Chan (1997) explored its application in the synthesis of N-alkylhydroxamic acids via a multiple solid-phase approach, showcasing the efficiency of condensation reactions involving N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines (S. L. Mellor & W. Chan, 1997).

Development of Novel Materials

The structural features of the Fmoc group have also been harnessed in the creation of new materials with advanced properties. Ye et al. (2010) designed a series of full hydrocarbons based on fluorene derivatives for application in high-performance organic light-emitting diodes (OLEDs), demonstrating the potential of these materials in electronic devices. The novel compounds showed significant improvements in efficiency and stability, indicating the broad utility of fluorene-based derivatives in material science (Shanghui Ye et al., 2010).

Mechanism of Action

properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO5/c22-21(23,24)18-10-25(9-17(30-18)19(26)27)20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWTMYGUSOZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)

![[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride](/img/structure/B2815761.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)

![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)